REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([OH:8])=[C:6]([N+:9]([O-])=O)[CH:5]=[CH:4][C:3]=1[CH2:12][C:13]([O:15][CH3:16])=[O:14].O.O.O.C([O-])(=O)C.[Na+].C(O)(=O)C>CO.O>[NH2:9][C:6]1[CH:5]=[CH:4][C:3]([CH2:12][C:13]([O:15][CH3:16])=[O:14])=[C:2]([F:1])[C:7]=1[OH:8] |f:1.2.3.4.5,7.8|
|
Name
|
Methyl 2-fluoro-3-hydroxy-4-nitrophenylacetate
|
Quantity
|
5.22 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1O)[N+](=O)[O-])CC(=O)OC
|
Name
|
reduced iron
|
Quantity
|
2.66 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5.54 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through Celite under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the insoluble matter
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on a silica gel column (silica gel: 50 g), whereby from hexane/ethyl acetate (2/1) eluate fractions
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C=C1)CC(=O)OC)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.29 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 43.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |